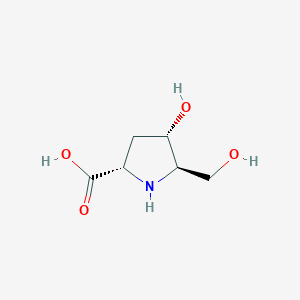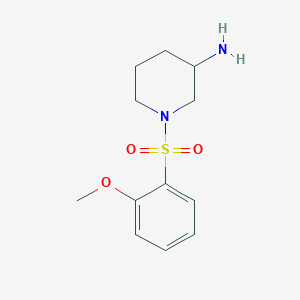
4-Benzoyl-3-phenyl-5-isoxazolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzoyl-3-phenyl-5-isoxazolone is a heterocyclic compound with the molecular formula C16H11NO3. It is known for its unique chemical properties and has been extensively studied for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its isoxazolone ring, which is a five-membered ring containing nitrogen and oxygen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoyl-3-phenyl-5-isoxazolone typically involves the reaction of benzoyl chloride with phenylhydroxylamine in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the isoxazolone ring. The reaction conditions often include the use of solvents such as chloroform or benzene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Benzoyl-3-phenyl-5-isoxazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The isoxazolone ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
4-Benzoyl-3-phenyl-5-isoxazolone has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 4-Benzoyl-3-phenyl-5-isoxazolone involves its ability to form complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its oxygen and nitrogen atoms. This interaction facilitates the extraction and separation of metal ions from various matrices. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components and disrupt specific biochemical pathways .
Comparaison Avec Des Composés Similaires
4-Benzoyl-3-phenyl-5-isoxazolone can be compared with other similar compounds, such as:
- 4-Benzoyl-3-methyl-1-phenyl-5-pyrazolone
- 3-Methyl-1-phenyl-4-trifluoroacetyl-5-pyrazolone
These compounds share similar structural features but differ in their chemical properties and applications. For instance, this compound is known for its strong acidic properties and high extraction efficiency, making it unique among its counterparts .
Propriétés
Formule moléculaire |
C16H11NO3 |
|---|---|
Poids moléculaire |
265.26 g/mol |
Nom IUPAC |
4-benzoyl-3-phenyl-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C16H11NO3/c18-15(12-9-5-2-6-10-12)13-14(17-20-16(13)19)11-7-3-1-4-8-11/h1-10,13H |
Clé InChI |
SVVFJNDRCLYVHB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NOC(=O)C2C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4,4-Trifluoro-2-({[4-methyl-6-(methylthio)-1,3,5-triazin-2-yl]amino}methylidene)-1-(2-thienyl)butane-1,3-dione](/img/structure/B12862258.png)
![1'-(5-(5-chloro-1H-benzo[d]imidazol-2-yl)pyridin-2-yl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B12862265.png)
![2-(Chloromethyl)benzo[d]oxazole-6-sulfonyl chloride](/img/structure/B12862269.png)

![tert-butyl N-[(1R,2R,3S,5R)-6,6-dimethyl-2-(methylcarbamoyl)-3-bicyclo[3.1.1]heptanyl]carbamate](/img/structure/B12862283.png)
![2-Chloro-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12862288.png)


![4-(Difluoromethoxy)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B12862303.png)
![Sodium 2',4',7'-triiodo-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)](/img/structure/B12862321.png)

![4-(Benzyloxy)-4'-(methylsulfanyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12862342.png)
![2-(Difluoromethyl)-7-methoxybenzo[d]oxazole](/img/structure/B12862349.png)
![1-Bicyclo[2.1.1]hexanylmethanamine](/img/structure/B12862351.png)
